molecular formula C14H17N3O4S B4542958 3,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-4-ISOXAZOLECARBOXAMIDE

3,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B4542958
M. Wt: 323.37 g/mol
InChI Key: NRGNRZQQWXFLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-4-ISOXAZOLECARBOXAMIDE is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an isoxazole ring, a sulfamoylphenyl group, and a carboxamide moiety. It has garnered attention due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-4-ISOXAZOLECARBOXAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cycloaddition reaction involving nitrile oxides and alkynes.

    Introduction of the Sulfamoylphenyl Group: This step involves the reaction of the isoxazole intermediate with a sulfamoylphenyl derivative under suitable conditions.

    Formation of the Carboxamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

3,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-4-ISOXAZOLECARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-1,2-OXAZOLE-4-CARBOXAMIDE: A closely related compound with similar structural features.

    2-(4,4-DIMETHYL-5,6-DIHYDRO-4H-1,3-THIAZIN-2-YL)-N-(2-(TRIFLUOROMETHOXY)PHENYL)ACETAMIDE: Another compound with a similar functional group arrangement.

Uniqueness

3,5-DIMETHYL-N-[2-(4-SULFAMOYLPHENYL)ETHYL]-4-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of an isoxazole ring, a sulfamoylphenyl group, and a carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-9-13(10(2)21-17-9)14(18)16-8-7-11-3-5-12(6-4-11)22(15,19)20/h3-6H,7-8H2,1-2H3,(H,16,18)(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGNRZQQWXFLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816521
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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